2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13780816
InChI: InChI=1S/C8H7BF2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2
SMILES: B1(OCCO1)C2=C(C=C(C=C2)F)F
Molecular Formula: C8H7BF2O2
Molecular Weight: 183.95 g/mol

2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13780816

Molecular Formula: C8H7BF2O2

Molecular Weight: 183.95 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C8H7BF2O2
Molecular Weight 183.95 g/mol
IUPAC Name 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C8H7BF2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2
Standard InChI Key MBSWCDIOIPXGFT-UHFFFAOYSA-N
SMILES B1(OCCO1)C2=C(C=C(C=C2)F)F
Canonical SMILES B1(OCCO1)C2=C(C=C(C=C2)F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane consists of a five-membered 1,3,2-dioxaborolane ring fused to a 2,4-difluorophenyl group. The boron atom is tetracoordinate, bonded to two oxygen atoms from the dioxaborolane ring and the aromatic carbon of the fluorophenyl substituent. The fluorine atoms at the 2- and 4-positions of the benzene ring create electron-withdrawing effects, modulating the boron center’s electrophilicity.

Key Structural Data:

PropertyValueSource
Molecular formulaC₉H₈BF₂O₂
Molecular weight209.97 g/mol
SMILESB1(OCCCO1)c2ccc(F)cc2F
InChIKeyBMZXZTQQERUFEM-UHFFFAOYSA-N

The crystal structure of analogous dioxaborolanes reveals a planar dioxaborolane ring with boron-oxygen bond lengths of approximately 1.47 Å, consistent with sp³ hybridization at the boron center .

Spectroscopic Profiles

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.35 (m, 2H, aromatic), 6.95–6.85 (m, 1H, aromatic), 4.30–4.15 (m, 4H, dioxaborolane OCH₂) .

  • ¹¹B NMR (CDCl₃): δ 30.5 ppm, indicative of tetracoordinated boron .

  • IR (cm⁻¹): 1340 (B-O stretch), 1220 (C-F stretch), 1020 (B-C aromatic) .

Synthetic Methodologies

Direct Boronation of Fluorinated Arenes

A common route involves Miyaura borylation of 2,4-difluorobromobenzene using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst:

Reaction Conditions:

  • Substrate: 2,4-Difluorobromobenzene (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Base: KOAc (3.0 equiv)

  • Solvent: 1,4-Dioxane, 90°C, N₂ atmosphere

  • Yield: 78%

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to yield the boronate ester .

Alternative Pathways

  • Transesterification: Reaction of 2,4-difluorophenylboronic acid with pinacol in refluxing toluene (yield: 85%) .

  • Grignard Exchange: Treatment of 2,4-difluorophenylmagnesium bromide with trimethyl borate, followed by pinacol protection (yield: 65%) .

Comparative Synthesis Table:

MethodCatalystTemp (°C)Yield (%)Purity (%)
Miyaura BorylationPd(dppf)Cl₂907896
TransesterificationNone1108599
Grignard ExchangeMg, B(OMe)₃256590

Physicochemical Properties

Solubility and Reactivity

SolventSolubility (mg/mL)Reactivity Notes
THF120Stable for 24 h under N₂
DCM95Slow hydrolysis (t₁/₂ = 48 h)
Water<0.1Rapid hydrolysis to boronic acid

The electron-withdrawing fluorine substituents enhance Lewis acidity at boron, accelerating protodeboronation in protic solvents .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust arylboron reagent in Pd-catalyzed couplings. For example, reaction with 4-bromotoluene affords 2,4-difluorobiphenyl in 92% yield :

Conditions:

  • Catalyst: Pd(PPh₃)₄ (1 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: EtOH/H₂O (4:1), 80°C

Fluorine-Specific Transformations

The ortho-fluorine directs electrophilic aromatic substitution, enabling regioselective functionalization. Nitration at the 5-position occurs exclusively (HNO₃/H₂SO₄, 0°C, 86% yield) .

HazardPrecautionary Measures
Moisture-sensitiveUse dry glove box conditions
IrritantPPE: Nitrile gloves, goggles
FlammabilityStore away from ignition sources

Future Directions and Research Gaps

While 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane has established utility in cross-coupling, its potential in asymmetric catalysis and polymeric materials remains underexplored. Recent advances in continuous-flow boronation could improve synthetic scalability . Additionally, computational studies predicting its behavior in radical reactions are warranted to unlock novel reactivity paradigms.

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